molecular formula C₆H₁₀O₃ B042466 Methyl 5-hydroxypent-2-enoate CAS No. 62592-80-7

Methyl 5-hydroxypent-2-enoate

Cat. No. B042466
CAS RN: 62592-80-7
M. Wt: 130.14 g/mol
InChI Key: AULQDMBDCMKXLS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-hydroxypent-2-enoate” are not explicitly detailed in the search results .

Scientific Research Applications

  • Precursors for Synthesis : 5-Hydroxypent-2-enenitriles, closely related to Methyl 5-hydroxypent-2-enoate, are used as precursors for synthetic and biologically interesting compounds, including dihydropyranones, dienenitriles, and functionalized naphthalenes (Zhang et al., 2013).

  • Role in Wine Aromas : Ethyl 2-hydroxy-4-methylpentanoate, a compound related to Methyl 5-hydroxypent-2-enoate, contributes to the perception of fruity aromas in wine, with both enantiomers playing a role in enhancing the fruity character (Lytra et al., 2012).

  • Synthesis of Eicosanoid Synthons : Methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon, has been synthesized with high enantiomeric purity, highlighting its potential in synthesizing biologically significant compounds (Lapitskaya et al., 2007).

  • Novel Synthesis Methods : Innovative methods have been developed for synthesizing derivatives of Methyl 5-hydroxypent-2-enoate, demonstrating unusual recyclization reactions (Gimalova et al., 2013).

  • Applications in Photosensitized Oxidation : Methyl cis-4-oxoalk-2-enoates, closely related to Methyl 5-hydroxypent-2-enoate, have been produced via a one-pot method using photosensitized oxidation, showing a wide range of applicability (Iesce et al., 1995).

  • Enantioselective Synthesis : Lipase-mediated kinetic resolution of related compounds demonstrates the potential for producing enantiomerically pure kavalactones, important in biological applications (Kamal et al., 2006).

  • Lewis Acid Catalysis : Studies have shown that Lewis acid catalysis can increase selectivity in reactions involving derivatives of Methyl 5-hydroxypent-2-enoate, which aligns with experimental observations (Sbai et al., 1997).

  • Novel Compounds from Natural Sources : New alkyl (E)-5-(methylsulfinyl) pent-4-enoates have been isolated from Raphanus sativus seeds, revealing potential pharmaceutical applications (Yu et al., 2020).

Safety And Hazards

The safety and hazards associated with “Methyl 5-hydroxypent-2-enoate” are not explicitly mentioned in the search results .

Future Directions

The future directions for “Methyl 5-hydroxypent-2-enoate” are not explicitly mentioned in the search results .

properties

IUPAC Name

methyl 5-hydroxypent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULQDMBDCMKXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313048
Record name methyl 5-hydroxypent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxypent-2-enoate

CAS RN

62592-80-7
Record name methyl 5-hydroxypent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Cho - 2000 - search.proquest.com
The reactivity of acyl derivatives toward the Kulinkovich cyclopropanation reaction was investigated. In the hydroxycyclopropanation reaction of alkenes, esters were more reactive than …
Number of citations: 0 search.proquest.com

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